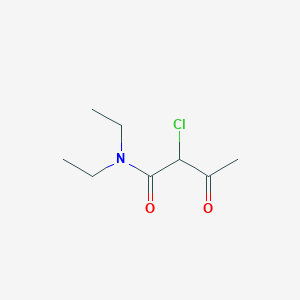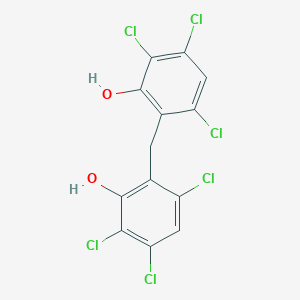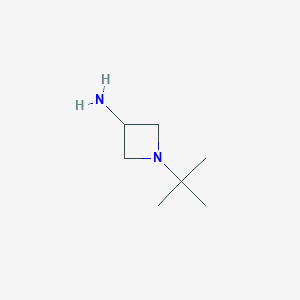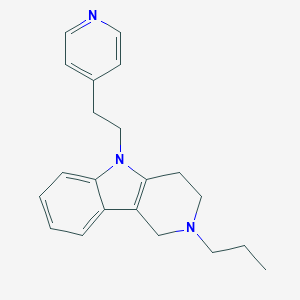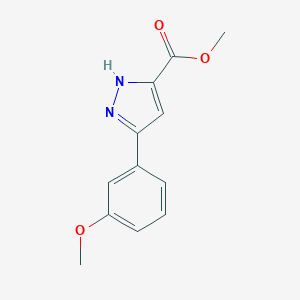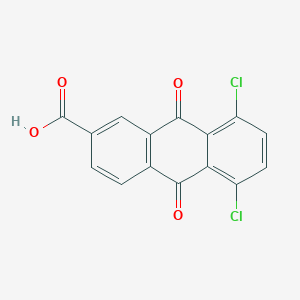
Tiemonium iodide
Vue d'ensemble
Description
Tiemonium iodide is an antimuscarinic . It is poorly absorbed from the gut. The active moiety is tiemonium, a quaternary ammonium cation . It is often used in a form of iodide or methylsulphate salt and is available in Asia (mainly Bangladesh) for the alleviation of muscle spasms of the intestine, biliary system, uterus, and urinary bladder in gastrointestinal, biliary, urinary, and gynecological diseases .
Molecular Structure Analysis
Tiemonium iodide has a molecular formula of C18H24INO2S . Its average mass is 445.358 Da and its monoisotopic mass is 445.057220 Da .Physical And Chemical Properties Analysis
Tiemonium iodide has a molecular formula of C18H24INO2S . Its average mass is 445.358 Da and its monoisotopic mass is 445.057220 Da .Applications De Recherche Scientifique
Medical Therapeutics
Tiemonium iodide: is primarily used as an antispasmodic agent in medical therapeutics . It alleviates muscle spasms of the gastrointestinal tract, biliary system, and urinary bladder, providing relief in conditions such as gastroenteritis, biliary colic, and dysmenorrhea. Its mechanism of action involves antagonizing muscarinic acetylcholine receptors, which are instrumental in the involuntary muscle contractions associated with these spasms.
Analytical Chemistry
In analytical chemistry, iodide ions , including those from tiemonium iodide, play a crucial role in iodometric titrations . This method is used for the quantitative determination of oxidizing agents, where iodide acts as a reducing agent. The endpoint of such titrations is often indicated by a color change facilitated by the starch-iodine complex, making it a valuable tool in chemical analysis.
Environmental Science
Tiemonium iodide contributes to environmental science by participating in the study of iodide’s fate in aquatic environments . Research on iodide sources and their transformations during oxidative water treatment processes is critical for understanding the formation of iodine-containing disinfection by-products (I-DBPs), which have implications for water quality and public health.
Biological Research
In biological research, iodide, including that from tiemonium iodide, is essential for studying thyroid function and metabolism . Iodide metabolism is crucial for synthesizing thyroid hormones, which are vital for growth, development, and metabolic regulation in humans. Alterations in iodide transport can have significant implications for cancer research and treatment strategies.
Pharmaceutical Research
Tiemonium iodide is studied in pharmaceutical research for its stability and interaction with other drugs . Understanding its pharmacodynamics and interactions is essential for developing safe and effective therapeutic formulations, particularly for treating spasmodic conditions.
Material Science
In material science, iodide salts, such as tiemonium iodide, are investigated for their potential applications in dye-sensitized solar cells (DSSCs) . Research focuses on synthesizing new dicationic iodide materials to improve the photovoltaic properties of DSSCs, which are promising alternatives for renewable energy sources due to their high efficiency and low manufacturing costs.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-methylmorpholin-4-ium-4-yl)-1-phenyl-1-thiophen-2-ylpropan-1-ol;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24NO2S.HI/c1-19(11-13-21-14-12-19)10-9-18(20,17-8-5-15-22-17)16-6-3-2-4-7-16;/h2-8,15,20H,9-14H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFXEUZPIIUQAG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCOCC1)CCC(C2=CC=CC=C2)(C3=CC=CS3)O.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24INO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00875078 | |
| Record name | Tiemonium Iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00875078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tiemonium iodide | |
CAS RN |
144-12-7 | |
| Record name | Tiemonium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiemonium iodide [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiemonium iodide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13666 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tiemonium Iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00875078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tiemonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.106 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIEMONIUM IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ2LZ7U304 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Tiemonium iodide and its effects on colonic motility?
A1: Tiemonium iodide is an antispasmodic drug that acts as an anticholinergic agent. [] While its precise mechanism of action remains unclear, studies suggest it inhibits colonic motility through a dual mechanism. Firstly, it exhibits an effect comparable to Butylscopolamine, suggesting a competitive antagonism of acetylcholine at muscarinic receptors. [] Secondly, it displays a potent inhibitory effect on distal colonic motility similar to Mepenzolate bromide, indicating an additional mechanism possibly related to calcium channel blocking. [] This dual action effectively reduces the frequency of colonic contractions and lowers colonic tonus. []
Q2: Has the bioavailability of Tiemonium iodide been investigated in humans?
A3: Yes, studies in humans have explored the bioavailability of Tiemonium iodide and its methosulphate salt. [] Results indicate poor absorption of both forms, aligning with the typical behavior of quaternary ammonium compounds. [] Despite this, no significant difference in bioavailability was observed between the two salts. []
A4: While the provided research doesn't explicitly state the molecular formula and weight of Tiemonium iodide, it does mention the synthesis of a Sila-analogue. [, ] This suggests researchers are investigating structural modifications to potentially enhance its properties.
Q3: Are there any known structure-activity relationship (SAR) studies for Tiemonium iodide and its derivatives?
A6: The development of a Sila-analogue of Tiemonium iodide highlights the interest in understanding the impact of structural modifications on its activity. [, ] This suggests SAR studies are being conducted, but the provided abstracts lack specific details regarding the impact of these modifications on potency, selectivity, or other pharmacological properties.
Q4: Have any alternative compounds or substitutes for Tiemonium iodide been explored in research?
A8: While the provided research primarily focuses on Tiemonium iodide and its Sila-analogue, it doesn't delve into specific alternative compounds or substitutes. [, , ] Further research is needed to explore potential alternatives with potentially improved properties.
Q5: What is the historical context and significance of Tiemonium iodide research?
A9: The provided research highlights Tiemonium iodide's historical use as an antispasmodic drug, with a particular focus on its gastrointestinal and urological applications. [, , ] While its use might be less prevalent today due to the emergence of newer medications, research continues to explore its properties and potential applications, evidenced by the development of a Sila-analogue. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







